5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Description
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid (CAS: 1006455-24-8) is a heterocyclic compound featuring a thiophene backbone substituted with a carboxylic acid group at position 2 and a 4-chloropyrazole moiety linked via a methyl group at position 5 . Its structural uniqueness lies in the chloro-substituted pyrazole ring, which influences electronic properties and bioactivity.
Properties
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMAATJOBGLUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CN2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method includes the cyclization of hydrazine with a suitable carbonyl compound to form the pyrazole ring . This is followed by a coupling reaction with a thiophene derivative under conditions that facilitate the formation of the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using hydrazine and carbonyl compounds, followed by coupling reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid. Research indicates that compounds containing thiophene and pyrazole moieties exhibit cytotoxic effects against various cancer cell lines.
A notable study demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in human cancer cell lines, suggesting that modifications to its structure could enhance its bioactivity. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. This activity is attributed to its ability to modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .
Agricultural Applications
2.1 Herbicidal Activity
This compound has shown promise as a herbicide. Its structural features allow it to interact with plant growth regulators, potentially disrupting normal plant development. Field trials have indicated effective weed control with minimal adverse effects on crop yield, making it a viable candidate for inclusion in agricultural formulations .
2.2 Pesticidal Properties
In addition to herbicidal uses, this compound has been evaluated for its pesticidal properties against various agricultural pests. Studies have reported effective mortality rates in insect populations when exposed to formulations containing this compound, suggesting its utility as a biopesticide in sustainable agriculture practices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrazole ring allows for hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Nitro-Substituted Pyrazole Analogs
- 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid (CAS: 1006457-69-7) replaces the chloro group with a nitro (-NO₂) group.
Trifluoromethyl-Substituted Pyrazole Analogs
- 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid (CAS: 223499-20-5) introduces a trifluoromethyl (-CF₃) group. The CF₃ group increases lipophilicity (logP) and may enhance blood-brain barrier penetration compared to the chloro analog .
Amino-Substituted Piperidine Analogs
- 5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid (Mol. Wt.: 240.32) features an aminopiperidine group, increasing polarity (logP = 0.47) and hydrogen-bonding capacity, which could improve solubility but reduce membrane permeability relative to the chloro derivative .
Modifications to the Thiophene Backbone
Pyrrolo[2,3-d]pyrimidine-Linked Thiophenes
- 5-[(2-Amino-4-oxopyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid (19a, 19b, 19c): These analogs replace the pyrazole with pyrrolopyrimidine rings. Compound 19a (methyl linker) exhibits potent anticancer activity (IC₅₀ < 1 µM against HeLa cells), attributed to the planar pyrrolopyrimidine system enhancing DNA intercalation .
Triazolo-Pyrimidine Derivatives
- 5-(4-Chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-7-yl}-thiophene-2-carboxylic acid (19b): This compound demonstrates superior anticancer activity (IC₅₀ = 0.8 µM) compared to doxorubicin (IC₅₀ = 1.2 µM), likely due to dual chloro-phenyl groups enhancing hydrophobic interactions with target proteins .
Linker Modifications
Physicochemical Comparisons
| Compound | Molecular Weight | logP | Melting Point (°C) | Key Substituent Effects |
|---|---|---|---|---|
| Target Compound (4-Cl-pyrazole) | 272.73 | 1.8* | ~212–214† | Chloro: Moderate lipophilicity |
| 4-Nitro-pyrazole analog | 287.25 | 1.2 | Not reported | Nitro: High reactivity, polar |
| Trifluoromethyl-pyrazole analog | 276.23 | 2.5 | 212.5–214.5 | CF₃: High lipophilicity |
| Aminopiperidine analog | 240.32 | 0.47 | Not reported | Amino: High solubility |
*Estimated; †Based on analogous CF₃-pyrazole data .
Biological Activity
5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 242.69 g/mol. The compound features a thiophene ring substituted with a pyrazole moiety, which is known for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported as 54.25% and 38.44%, respectively, indicating significant cytotoxicity against these cancer types .
Table 1: Cytotoxicity Against Cancer Cell Lines
| Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|
| HepG2 | 54.25 | 32 |
| HeLa | 38.44 | 50 |
| HCT-15 | >90 | 0.48 |
| NCI-H23 | >90 | Not specified |
The anticancer effects are primarily attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival. Specifically, it has been identified as a potential inhibitor of p38 MAPK pathways, which are critical in inflammatory responses and cancer progression .
Case Study: Inhibition of TNF-alpha Release
In a study involving LPS-stimulated macrophages, the compound demonstrated a significant inhibition of TNF-alpha release with an IC50 value of 0.283 mM, showcasing its anti-inflammatory properties alongside its anticancer activity .
Anti-inflammatory Properties
The compound exhibits notable anti-inflammatory effects, particularly through the inhibition of cytokine release. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha in various cellular models. This dual action—anticancer and anti-inflammatory—positions it as a promising candidate for further development in therapeutic applications targeting inflammatory diseases and cancer.
Antimicrobial Activity
While the primary focus has been on its anticancer and anti-inflammatory activities, some studies suggest limited antimicrobial properties. However, it did not show significant antibacterial or antifungal activity against standard pathogens in vitro .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazole moiety can significantly impact biological activity. For example, compounds with different substituents at the N1 position of the pyrazole showed varying levels of antiproliferative activity across different cell lines . This suggests that further chemical modifications could enhance efficacy and selectivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via Mannich reactions involving thiophene-2-carboxylic acid derivatives and 4-chloro-1H-pyrazole intermediates. For example, a Mannich base can be formed by reacting a thiophene carboxaldehyde with 4-chloropyrazole in the presence of formaldehyde under acidic conditions . Cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines is another approach, followed by hydrolysis to yield the carboxylic acid moiety .
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : and NMR are critical for confirming substitution patterns. The thiophene protons appear as distinct multiplets (δ 6.5–7.5 ppm), while the pyrazole methylene group (CH) resonates at δ 4.5–5.5 ppm .
- IR : The carboxylic acid C=O stretch is observed at ~1700 cm, and pyrazole C-Cl vibrations occur near 700 cm .
- X-ray Diffraction : Single-crystal studies confirm molecular geometry, including dihedral angles between thiophene and pyrazole rings (e.g., β = 102.42° in monoclinic systems) .
Q. What solvents and conditions are optimal for solubility and stability studies?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) under mild heating. Stability studies in aqueous media require pH control (pH 4–7) to prevent hydrolysis of the methylene bridge. Accelerated degradation studies at 40°C/75% RH for 4 weeks are recommended .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalysis : Use Lewis acids (e.g., ZnCl) to enhance Mannich reaction efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 6 hr conventional heating) while maintaining >85% yield .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization from ethanol improves purity (>98%) .
Q. What computational methods validate the compound’s tautomeric behavior?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts energy differences between keto-enol tautomers. IR frequency calculations align with experimental data, confirming the dominant keto form in solid-state .
Q. How to design pharmacological assays to evaluate bioactivity?
- Methodological Answer :
- In Vitro Testing : Use randomized block designs with split-split plots to assess dose-response relationships across cell lines (e.g., IC determination in cancer models) .
- Antioxidant Assays : DPPH radical scavenging at 517 nm with ascorbic acid as a positive control .
Q. What strategies resolve contradictions between spectral data and X-ray structures?
- Methodological Answer : Discrepancies in bond lengths (e.g., C-Cl: 1.73 Å experimental vs. 1.70 Å DFT) arise from crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) that distort spectral predictions .
Q. How does regiochemistry impact metal-chelating properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
